molecular formula C21H30O8 B1158697 4-Hydroxy-2,2,5,7-tetramethyl-6-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one CAS No. 76947-60-9

4-Hydroxy-2,2,5,7-tetramethyl-6-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one

Cat. No. B1158697
CAS RN: 76947-60-9
M. Wt: 410.5 g/mol
InChI Key:
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Description

The compound "4-Hydroxy-2,2,5,7-tetramethyl-6-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one" is likely a complex organic molecule with a variety of functional groups, including hydroxyl, ether, and ketone functionalities. Compounds with similar structures have been synthesized and studied for their diverse chemical and physical properties, which find applications in material science, pharmaceuticals, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, including functional group transformations and the formation of carbon-carbon bonds. For instance, palladium-catalyzed reactions are commonly used for synthesizing complex frameworks, involving cyclization and carbonylation steps to form tetrahydrofurans and related structures (Gabriele et al., 2000). Additionally, the use of metallophthalocyanines has been explored for the synthesis of novel compounds with electrochemical and adsorption properties (Günay et al., 2018).

Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic methods and X-ray crystallography to determine the arrangement of atoms within a molecule. Techniques such as FTIR, UV-vis, MALDI-TOF Mass spectroscopy, and NMR are utilized to characterize the structural features of complex organic molecules (Günay et al., 2018).

Chemical Reactions and Properties

The chemical reactions and properties of a compound are closely related to its functional groups and molecular structure. Oxidative cyclization, methoxycarbonylation, and hydromethoxylation are examples of chemical reactions that can be utilized to modify the structure and properties of organic molecules (Gabriele et al., 2000). These reactions can lead to the formation of new functional groups or modification of existing ones, impacting the compound's chemical behavior and reactivity.

Scientific Research Applications

Computational Studies on Diabetes Management

A computational study identified the compound isolated from Syzygium densiflorum Wall. ex Wight & Arn (Myrtaceae) as a potential agent for diabetes management. The study utilized reverse pharmacophore mapping and database searches to identify dipeptidyl peptidase-IV, protein-tyrosine phosphatase 1B, phosphoenolpyruvate carboxykinase, glycogen synthase kinase-3β, and glucokinase as potential targets. Molecular docking and dynamics simulations were conducted to understand the interaction and stability of the compound within the active sites of these proteins (Muthusamy & Krishnasamy, 2016).

Solubility Studies

Research on the solubility of various saccharides, including derivatives of the mentioned compound, in ethanol–water solutions showed an increase with temperature. The study provided insights into the solubility behavior of these saccharides, which is crucial for their application in various solvents (Gong, Wang, Zhang, & Qu, 2012).

Synthesis and Structure Analysis

A study on the synthesis and structure of arylpyran derivatives, including pseudoacids, highlighted the formation of complementary hydrogen bonds and provided insights into their molecular structures. This research is important for understanding the chemical behavior and potential applications of these compounds (Milling, Cooley, Liskin, & Valente, 2009).

properties

IUPAC Name

4-hydroxy-2,2,5,7-tetramethyl-6-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O8/c1-9-11(10(2)15(23)12-7-21(3,4)19(27)14(9)12)5-6-28-20-18(26)17(25)16(24)13(8-22)29-20/h13,16-18,20,22-26H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDYXCFZRYXQBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1C(=O)C(C2)(C)C)O)C)CCOC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 124222319

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